molecular formula C12H10N2O B1148201 Salicylidene 2-aminopyridine CAS No. 1823-47-8

Salicylidene 2-aminopyridine

Cat. No.: B1148201
CAS No.: 1823-47-8
M. Wt: 198.22
InChI Key:
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Description

Salicylidene 2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine.

Biochemical Analysis

Biochemical Properties

Salicylidene 2-aminopyridine is involved in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, and these interactions are crucial to its function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It has binding interactions with biomolecules, can inhibit or activate enzymes, and can induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylidene 2-aminopyridine is typically synthesized through a condensation reaction between salicylaldehyde and 2-aminopyridine in an ethanolic solution. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the Schiff base . The general reaction scheme is as follows:

Salicylaldehyde+2-AminopyridineSalicylidene 2-aminopyridine+Water\text{Salicylaldehyde} + \text{2-Aminopyridine} \rightarrow \text{this compound} + \text{Water} Salicylaldehyde+2-Aminopyridine→Salicylidene 2-aminopyridine+Water

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Salicylidene 2-aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can regenerate the starting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salicylidene 2-aminopyridine is unique due to its specific combination of salicylaldehyde and 2-aminopyridine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant antimicrobial and anticancer activities sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(E)-pyridin-2-yliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOIUODXXXAPDU-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284542
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17543-97-4, 1823-47-8
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17543-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylidene 2-aminopyridene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Salicylidene-2-aminopyridine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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